2-(2-Chloro-4-formylphenoxy)propanoic acid
Description
Contextualization within Halogenated Phenoxypropanoic Acids Research
2-(2-Chloro-4-formylphenoxy)propanoic acid belongs to the larger class of halogenated phenoxypropanoic acids. This family of compounds is a subset of the aryloxyphenoxypropionates, which have been the subject of extensive research for several decades, primarily due to their significant biological activity. google.com The foundational structure, phenoxypropanoic acid, consists of a phenyl ring and a propanoic acid group linked by an ether bond. The addition of halogen atoms, such as chlorine, to the phenyl ring is a critical structural modification.
Halogenation can significantly influence the physicochemical and structural properties of molecules, which in turn can modulate their biological roles and pharmacological activities. nih.gov In the context of phenoxypropanoic acids, halogen substituents are crucial for their activity. For instance, in related compounds, the presence of an electron-attracting halogen atom in a specific position on the aromatic ring is an important requirement for biological interaction. nih.gov
Many well-known phenoxy herbicides are halogenated derivatives of phenoxyacetic or phenoxypropanoic acids. wikipedia.org Compounds like Dichlorprop and Fenoprop are chlorinated phenoxypropanoic acids that have been used in agriculture. wikipedia.orgherts.ac.uk These molecules often function as synthetic auxins, mimicking the plant growth hormone indoleacetic acid, which leads to uncontrolled growth and eventual death in targeted broad-leaf plants. wikipedia.orgumn.edu The specific placement of the chloro group and the presence of other functional groups, such as the formyl group in this compound, differentiate it from these herbicides and suggest a primary role as a building block for more complex chemical synthesis rather than as a direct-use agrochemical.
Historical Trajectory and Emergence in Academic Investigations
The history of phenoxy-based compounds in research and industry is rooted in the mid-20th century. The chemical era of agriculture accelerated rapidly after 1945, marked by the development and introduction of phenoxyacetic acid herbicides like 2,4-D in the 1940s. umn.eduresearchgate.net These discoveries transformed agricultural practices by providing a means to selectively control broadleaf weeds in cereal crops. researchgate.net
Following the success of phenoxyacetic acids, research expanded to include analogues with a propanoic acid side chain instead of an acetic acid one, leading to the development of phenoxypropanoic acid herbicides. wikipedia.org The addition of a methyl group to the acid side chain creates a chiral center, with research showing that the biological activity is often specific to one enantiomer. wikipedia.orgherts.ac.uk
The specific compound, this compound, does not feature in the early historical accounts of major commercial herbicides. Its emergence in academic and commercial catalogs is more recent and aligns with the increasing demand for specialized organic building blocks. The presence of the formyl (aldehyde) group, a highly reactive functional group, suggests its primary utility is as an intermediate in multi-step organic synthesis. Researchers utilize such precursors to construct more complex molecular architectures for various applications, including pharmaceuticals and materials science. nih.govresearchgate.net Its structure is a platform for creating diverse derivatives through reactions involving the carboxylic acid and aldehyde functionalities.
Current Research Significance and Future Trajectories
The current significance of this compound lies in its role as a versatile organic building block. Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of complex molecular structures. The title compound possesses three key functional regions that make it valuable for synthetic chemists:
The Carboxylic Acid Group: This group can be converted into esters, amides, or other derivatives, and is a powerful hydrogen bond donor that can be used to influence the crystal packing of resulting materials. nih.govresearchgate.net
The Formyl Group (Aldehyde): This is a versatile chemical handle for forming new carbon-carbon bonds and for conversion into a wide range of other functional groups.
The Chlorinated Phenyl Ring: The chlorine atom and its position on the ring influence the electronic properties of the molecule and can serve as a site for further reactions or interactions in a final target molecule.
Future research trajectories for this compound are likely to be in the synthesis of novel, high-value molecules. Its structural motifs are found in various biologically active compounds. For example, phenylpropanoic acid derivatives have been investigated as potential treatments for metabolic syndrome. nih.gov The phenoxypropanoic acid scaffold can be elaborated upon to create new candidates for drug discovery programs in medicinal chemistry. mdpi.com Furthermore, as a precursor for asymmetric synthesis, it could be used to build complex, chiral molecules for applications in materials science, similar to how related formylphenoxy acids have been used as building blocks for non-linear optical materials. nih.govresearchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉ClO₄ |
| Molecular Weight | 228.63 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)O)OC1=C(C=C(C=C1)C=O)Cl |
| InChI Key | SAVVSCSPGUVHDO-UHFFFAOYSA-N |
| Physical Form | Solid |
Data sourced from PubChem and other chemical data aggregators. uni.lusigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-4-formylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-6(10(13)14)15-9-3-2-7(5-12)4-8(9)11/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVVSCSPGUVHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397672 | |
| Record name | 2-(2-chloro-4-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812642-71-0 | |
| Record name | 2-(2-chloro-4-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2 Chloro 4 Formylphenoxy Propanoic Acid
Established Synthetic Routes to 2-(2-Chloro-4-formylphenoxy)propanoic acid
The synthesis of this compound is a multi-step process that relies on the strategic assembly of precursor molecules. The core structure is formed through an etherification reaction, a common method for creating an ether linkage between an aromatic ring and an aliphatic side chain.
Precursor Selection and Strategic Bond Formation
The primary synthetic strategy involves the reaction of a substituted phenol (B47542) with an alkyl halide. The key precursors for this synthesis are 3-chloro-4-hydroxybenzaldehyde (B1581250) and a 2-halopropanoic acid derivative, such as 2-chloropropanoic acid or ethyl 2-bromopropionate.
The strategic bond formation is a Williamson ether synthesis. In this reaction, the hydroxyl group of 3-chloro-4-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom of the 2-halopropanoic acid, displacing the halide and forming the crucial ether bond. This reaction effectively links the phenoxy and propanoic acid moieties of the target molecule.
| Precursor 1 | Precursor 2 | Key Bond Formation |
| 3-Chloro-4-hydroxybenzaldehyde | 2-Chloropropanoic acid | Williamson Ether Synthesis |
| 3-Chloro-4-hydroxybenzaldehyde | Ethyl 2-bromopropionate | Williamson Ether Synthesis |
Reaction Conditions and Optimized Parameters
The efficiency of the synthesis is highly dependent on the reaction conditions. The reaction is typically carried out in the presence of a base, which is essential for deprotonating the phenolic hydroxyl group. Common bases used include sodium hydroxide (B78521) or potassium carbonate.
The choice of solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed as they can dissolve the reactants and facilitate the nucleophilic substitution reaction. The reaction temperature is another key parameter that is optimized to ensure a reasonable reaction rate while minimizing side reactions. For instance, a general procedure involves heating the mixture of the phenol and the halo-acid in an aqueous solution of sodium hydroxide under reflux for several hours. nih.govresearchgate.net
| Parameter | Typical Conditions | Purpose |
| Base | Sodium Hydroxide (NaOH) | Deprotonation of phenolic -OH |
| Solvent | Water, Acetone, DMF | Dissolve reactants |
| Temperature | Reflux | Increase reaction rate |
| Reaction Time | Several hours | Ensure completion of reaction |
Following the reaction, the mixture is typically acidified to precipitate the carboxylic acid product. nih.govresearchgate.net Purification can then be achieved through techniques such as recrystallization or steam distillation to remove any unreacted aldehyde. nih.govresearchgate.net
Catalytic Systems in Synthesis
While the Williamson ether synthesis itself does not always require a catalyst, phase-transfer catalysts can be employed to enhance the reaction rate and yield, especially when dealing with reactants that have low solubility in the reaction medium. Catalysts like tetra-n-butylammonium bromide can facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. In related phenoxypropanoic acid syntheses, catalysts such as potassium iodide have also been utilized. researchgate.net
Chemical Reactivity and Derivative Synthesis of this compound
The chemical reactivity of this compound is largely dictated by its two primary functional groups: the carboxylic acid and the formyl (aldehyde) group. These groups allow for a variety of chemical transformations to synthesize a range of derivatives.
Transformations Involving the Formyl Group
The aldehyde group is a versatile functional group that can undergo numerous reactions, including oxidation, reduction, and condensation.
The formyl group of this compound is susceptible to oxidation to form the corresponding carboxylic acid. This transformation results in the formation of 2-(2-chloro-4-carboxyphenoxy)propanoic acid.
Standard oxidizing agents can be employed for this purpose. For example, acidified potassium dichromate(VI) or potassium manganate(VII) are effective reagents for converting aldehydes to carboxylic acids. assets-servd.host The reaction typically involves heating the aldehyde with an excess of the oxidizing agent under reflux conditions. assets-servd.host This conversion is a fundamental reaction in organic synthesis, allowing for the introduction of an additional acidic functional group into the molecule.
| Starting Material | Transformation | Product | Reagents |
| This compound | Oxidation of formyl group | 2-(2-Chloro-4-carboxyphenoxy)propanoic acid | Acidified Potassium Dichromate(VI) or Potassium Manganate(VII) |
Reduction Reactions
The formyl group of this compound is susceptible to reduction to a primary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com This reagent selectively reduces aldehydes and ketones without affecting the carboxylic acid or the aromatic ring under standard conditions. masterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting product is 2-(2-chloro-4-(hydroxymethyl)phenoxy)propanoic acid.
Table 1: Reduction of this compound
| Reactant | Reagent | Product | General Conditions |
| This compound | Sodium Borohydride (NaBH₄) | 2-(2-Chloro-4-(hydroxymethyl)phenoxy)propanoic acid | Methanol or Ethanol, Room Temperature |
Condensation Reactions
The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines (Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The resulting imine can be a stable final product or an intermediate for further reactions, such as reductive amination. In reductive amination, the intermediate imine is reduced in situ, often with a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation, to yield a secondary amine.
Table 2: Condensation Reaction of this compound with a Primary Amine
| Reactant 1 | Reactant 2 | Product (Imine) | General Conditions |
| This compound | Primary Amine (R-NH₂) | 2-(2-Chloro-4-((R-ylimino)methyl)phenoxy)propanoic acid | Acid catalyst (e.g., acetic acid), Removal of water |
Transformations Involving the Carboxylic Acid Moiety
Esterification Reactions
The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. cerritos.eduathabascau.camasterorganicchemistry.com Common catalysts for this reversible reaction include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is often used in excess, or the water formed during the reaction is removed. athabascau.camasterorganicchemistry.com For example, reacting this compound with methanol would yield methyl 2-(2-chloro-4-formylphenoxy)propanoate.
Table 3: Fischer Esterification of this compound
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | Alcohol (R-OH) | Alkyl 2-(2-chloro-4-formylphenoxy)propanoate | Acid catalyst (H₂SO₄, TsOH), Heat, Excess alcohol or water removal |
Amidation Reactions
The carboxylic acid can also be transformed into an amide by reaction with a primary or secondary amine. Direct reaction is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.org These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the amide bond.
Table 4: Amidation of this compound
| Reactant 1 | Reactant 2 | Product | General Conditions |
| This compound | Primary or Secondary Amine (R₁R₂NH) | N,N-Disubstituted-2-(2-chloro-4-formylphenoxy)propanamide | Coupling agent (DCC, EDC), Aprotic solvent (e.g., DCM, DMF) |
Substitution Reactions on the Phenoxy Ring
Electrophilic Aromatic Substitution
The phenoxy ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating ether oxygen. However, the chloro and formyl groups are electron-withdrawing and deactivating. The directing effects of these substituents will influence the position of further substitution. The ether group is an ortho, para-director, while the chloro group is also an ortho, para-director, and the formyl group is a meta-director.
Given the existing substitution pattern, the positions available for electrophilic attack are C3, C5, and C6. The directing effects of the substituents would need to be carefully considered to predict the major product. For instance, chlorination of similar phenoxyacetic acid derivatives has been reported. google.com A common method for aromatic chlorination involves the use of a chlorinating agent such as chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Another important electrophilic aromatic substitution is the Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.comnumberanalytics.comorganic-chemistry.org The position of acylation would again be determined by the combined directing effects of the existing substituents.
Table 5: Potential Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Potential Product(s) | General Conditions |
| Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃) | Isomeric chloro-substituted derivatives | Aprotic solvent |
| Friedel-Crafts Acylation | Acyl Halide (RCOCl), Lewis Acid (e.g., AlCl₃) | Isomeric acyl-substituted derivatives | Aprotic solvent |
Nucleophilic Aromatic Substitution
Nucleophilic Aromatic Substitution (SNAr) is a critical synthetic route for forming aryl ethers, including phenoxypropanoic acid structures. This reaction mechanism is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, typically a halogen. masterorganicchemistry.comlibretexts.org
In the context of synthesizing this compound, a plausible SNAr pathway would involve the reaction of a doubly activated aromatic precursor, such as 2,4-dichlorobenzaldehyde (B42875), with a nucleophile like ethyl 2-hydroxypropanoate. The key features of this transformation are:
Activation: The aromatic ring of 2,4-dichlorobenzaldehyde is rendered electron-deficient by two activating groups: the chloro substituent at the 2-position and, more significantly, the powerful electron-withdrawing formyl group (-CHO) at the 4-position.
Nucleophilic Attack: The deprotonated hydroxyl group (alkoxide) of ethyl 2-hydroxypropanoate acts as the nucleophile. It attacks the carbon atom bearing the chloro group at the 2-position, which is para to the activating formyl group.
Intermediate Formation: This attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the formyl group, which provides substantial stabilization. openstax.org
Elimination: The reaction concludes with the elimination of the chloride ion, restoring the aromaticity of the ring and yielding the desired ether linkage.
The rate of SNAr reactions is generally dependent on the formation of the Meisenheimer complex, which is the rate-determining step. masterorganicchemistry.com The presence of the formyl group para to the reaction site is essential for stabilizing this intermediate and facilitating the reaction.
Table 1: Plausible SNAr Synthesis of a 2-(2-Chloro-4-formylphenoxy)propanoate Intermediate
| Reactant 1 | Reactant 2 | Conditions | Product (Ester Intermediate) |
|---|
Advanced Synthetic Strategies for Analogs and Derivatives
Moving beyond classical methods, advanced synthetic strategies for producing analogs and derivatives of this compound focus on achieving higher efficiency, stereochemical control, and sustainability.
Stereoselective Synthesis Approaches
The propanoic acid moiety of the target molecule contains a chiral center at the C2 position. Consequently, the compound can exist as two distinct enantiomers, (R)- and (S)-2-(2-chloro-4-formylphenoxy)propanoic acid. As the biological activity of chiral molecules often resides in a single enantiomer, stereoselective synthesis is of paramount importance. nih.gov
A highly effective strategy for achieving stereocontrol is to employ a chiral starting material derived from the "chiral pool." L-alanine, a naturally occurring amino acid, serves as an excellent and inexpensive precursor for the (S)-enantiomer of the propanoic acid side chain.
A representative stereoselective synthesis involves two main steps researchgate.net:
Chiral Precursor Synthesis: L-alanine is converted to (S)-2-chloropropanoic acid through a diazotization reaction followed by chlorination. This process retains the stereochemistry of the original amino acid.
Etherification: The resulting (S)-2-chloropropanoic acid is then reacted with 3-chloro-4-hydroxybenzaldehyde in a Williamson ether synthesis. The phenoxide, formed under basic conditions, acts as a nucleophile, displacing the chloride from the chiral center of (S)-2-chloropropanoic acid. This reaction typically proceeds with an inversion of configuration (SN2 mechanism), yielding the (R)-enantiomer of the final product. Conversely, starting with D-alanine would produce the (S)-enantiomer.
Table 2: Stereoselective Synthesis Pathways
| Chiral Starting Material | Key Intermediate | Proposed Final Product Enantiomer |
|---|---|---|
| L-Alanine | (S)-2-Chloropropanoic acid | (R)-2-(2-Chloro-4-formylphenoxy)propanoic acid |
Green Chemistry Principles in Synthesis
The integration of green chemistry principles aims to reduce the environmental impact of chemical manufacturing processes. mdpi.com This involves designing syntheses that are safer, more energy-efficient, and generate less waste. encyclopedia.pub
For the synthesis of this compound, several green approaches can be considered:
Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more benign alternatives like water, supercritical CO₂, or bio-based solvents reduces pollution and health hazards. mdpi.com Phase-transfer catalysis, for instance, allows reactions between water-soluble and organic-soluble reactants to occur efficiently in a biphasic system, minimizing the need for large quantities of organic solvents. google.com
Energy Efficiency: Microwave-assisted synthesis is a prominent green chemistry technique. encyclopedia.pub Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. nih.gov
Renewable Feedstocks: As mentioned in the stereoselective synthesis section, using renewable resources like amino acids (L-alanine) instead of petroleum-based starting materials aligns with the principle of sustainability. researchgate.netnih.gov
Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste. For example, the use of a phase-transfer catalyst is superior to using large excesses of reactants to drive a reaction to completion. google.com
Table 3: Comparison of Conventional vs. Green Synthesis Approaches
| Parameter | Conventional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent | Dimethylformamide (DMF), Dichloromethane | Water with phase-transfer catalyst, Supercritical CO₂ |
| Energy Source | Conventional heating (reflux) for several hours | Microwave irradiation for several minutes |
| Starting Materials | Petroleum-derived | Bio-derived (e.g., L-alanine) |
| Reagents | Stoichiometric base | Catalytic base, Recyclable catalysts |
| Waste Profile | Higher E-Factor (more waste per kg of product) | Lower E-Factor, less hazardous byproducts |
Industrial-Scale Production Considerations
Scaling up the synthesis of this compound from the laboratory bench to industrial production requires careful consideration of several practical and economic factors.
Cost and Availability of Raw Materials: The primary starting materials, such as 3-chloro-4-hydroxybenzaldehyde and 2-chloropropanoic acid, must be commercially available in large quantities at a low cost to ensure the economic viability of the process.
Process Optimization and Safety: Reaction conditions (temperature, pressure, concentration) must be optimized for large-scale reactors to maximize yield and throughput while ensuring operational safety. Exothermic reactions, for example, require robust thermal management systems to prevent runaway reactions.
Work-up and Purification: Industrial purification methods must be efficient and scalable. While laboratory syntheses may rely on column chromatography, industrial processes favor techniques like crystallization, distillation, and liquid-liquid extraction, which are more amenable to large volumes. koreascience.kr The use of phase-transfer catalysis can simplify the separation process by keeping the product in an organic phase, easily separable from an aqueous phase containing inorganic salts. google.com
Waste Management: The disposal of byproducts and waste streams is a major cost and regulatory concern in industrial manufacturing. A successful industrial process must incorporate strategies for recycling solvents and reagents and for treating effluent to meet environmental standards.
Table 4: Key Considerations for Industrial-Scale Synthesis
| Factor | Challenge | Potential Solution |
|---|---|---|
| Economics | High cost of reagents and solvents. | Sourcing low-cost bulk starting materials; solvent recycling. |
| Throughput | Long reaction times and complex work-ups. | Process optimization (e.g., flow chemistry); use of phase-transfer catalysis to simplify separation. |
| Safety | Handling of corrosive chemicals (acids, bases); managing exothermic reactions. | Use of automated chemical reactors with advanced process control and cooling systems. |
| Purification | Difficulty in achieving high purity on a large scale. | Developing robust crystallization or extraction protocols instead of chromatography. |
| Environmental | Generation of hazardous waste. | Implementing green chemistry principles; developing effective waste treatment processes. |
Advanced Structural Characterization and Elucidation of 2 2 Chloro 4 Formylphenoxy Propanoic Acid and Its Analogs
Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-(2-Chloro-4-formylphenoxy)propanoic acid, both ¹H and ¹³C NMR would provide crucial information for its structural elucidation.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would display a complex splitting pattern due to the three adjacent protons on the substituted benzene (B151609) ring. The proton ortho to the formyl group would likely appear as a doublet, the proton between the chloro and propanoic acid groups as a doublet of doublets, and the proton ortho to the chloro group as a doublet. The aldehydic proton would be a highly deshielded singlet. The methine proton of the propanoic acid moiety would appear as a quartet, coupled to the methyl protons, which in turn would be a doublet. The carboxylic acid proton would be a broad singlet, its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. Each of the ten carbon atoms in the molecule is chemically non-equivalent and would therefore produce a unique signal. The carbonyl carbons of the formyl and carboxylic acid groups would be the most downfield signals. The aromatic carbons would appear in the typical range for substituted benzenes, with their specific shifts influenced by the electron-withdrawing and donating effects of the substituents. The methine and methyl carbons of the propanoic acid group would be found in the aliphatic region of the spectrum.
A predicted ¹H and ¹³C NMR data table for this compound, based on known values for analogous compounds like 3-(2-Formylphenoxy)propanoic acid and other chlorinated phenoxy acids, is presented below. nih.govresearchgate.net
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170.0 - 175.0 |
| Formyl (-CHO) | 9.8 - 10.0 (s) | 188.0 - 192.0 |
| Aromatic C-H (ortho to -CHO) | 7.8 - 8.0 (d) | 128.0 - 132.0 |
| Aromatic C-H (ortho to -Cl) | 7.2 - 7.4 (d) | 125.0 - 128.0 |
| Aromatic C-H (meta to both) | 7.5 - 7.7 (dd) | 135.0 - 138.0 |
| Methine (-CH-) | 4.5 - 4.8 (q) | 65.0 - 70.0 |
| Methyl (-CH₃) | 1.5 - 1.8 (d) | 15.0 - 20.0 |
| Aromatic C-Cl | - | 128.0 - 132.0 |
| Aromatic C-O | - | 155.0 - 160.0 |
| Aromatic C-CHO | - | 130.0 - 135.0 |
Data is predictive and based on analogous compounds. s = singlet, d = doublet, dd = doublet of doublets, q = quartet.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. docbrown.info Two distinct and strong carbonyl (C=O) stretching bands would be observed: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the aldehyde at a slightly lower wavenumber, typically 1680-1700 cm⁻¹. docbrown.info
The spectrum would also feature C-H stretching vibrations for the aromatic ring and the aliphatic propanoic acid side chain just above and below 3000 cm⁻¹, respectively. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. The presence of the chloro-substituent on the aromatic ring would give rise to a C-Cl stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. A summary of the expected characteristic IR absorption bands is provided in the table below, based on data from similar compounds like 2-(2-chlorophenoxy)propanoic acid. nist.gov
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Aldehyde | C=O stretch | 1680 - 1700 |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aliphatic C-H | C-H stretch | 2850 - 2960 |
| Ether | C-O stretch | 1200 - 1275 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Chloro-aromatic | C-Cl stretch | 600 - 800 |
Data is predictive and based on analogous compounds.
Mass Spectrometry for Molecular Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (molecular weight: 228.63 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 228, with a characteristic M+2 peak at m/z 230 with about one-third the intensity, confirming the presence of a single chlorine atom.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. libretexts.orgchim.luchemguide.co.uk Cleavage of the bond between the methine carbon and the carboxylic acid group could lead to the loss of a COOH radical (45 Da), resulting in a fragment ion at m/z 183. Alpha-cleavage next to the ether oxygen could result in the loss of the propanoic acid side chain. The presence of the formyl group would also influence the fragmentation, potentially leading to the loss of a CHO radical (29 Da) or carbon monoxide (28 Da) from certain fragments.
A table of predicted major fragment ions for this compound is presented below.
| m/z Value | Predicted Fragment Ion | Neutral Loss |
| 228/230 | [C₁₀H₉ClO₄]⁺ | - |
| 183/185 | [C₉H₈ClO₂]⁺ | •COOH |
| 155/157 | [C₇H₄ClO₂]⁺ | CH₃CHCOOH |
| 127/129 | [C₆H₄Cl]⁺ | OCH(CH₃)COOH |
Data is predictive and based on general fragmentation patterns of related functional groups.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been reported for this compound, the procedures for its analysis can be detailed based on studies of analogous compounds such as other substituted phenoxypropanoic acids and 3-(2-Formylphenoxy)propanoic acid. nih.govresearchgate.netamanote.comresearchgate.net
Crystal Growth and Quality Assessment
The initial and often most challenging step in X-ray crystallography is the growth of high-quality, single crystals. For a compound like this compound, this would typically involve dissolving the purified solid in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent at a constant temperature is a common method for growing crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion, where a precipitant is slowly introduced into the solution.
Once crystals are obtained, their quality must be assessed. This is usually done using an optical microscope to check for well-defined faces, lack of cracks, and the absence of twinning or multiple crystals grown together. A preliminary X-ray diffraction experiment can also be performed to evaluate the diffraction quality of the crystal.
Crystallographic Data Collection and Refinement Procedures
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated during data collection to measure the intensities of a large number of reflections.
The collected data is then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data, and the atomic positions and thermal parameters are adjusted to minimize the difference. The final refined structure provides precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and packing in the crystal lattice. For this compound, it would be expected that the carboxylic acid groups form hydrogen-bonded dimers or catemers, which would be a dominant feature of the crystal packing. nih.govresearchgate.net
A summary of typical crystallographic data parameters that would be obtained is shown in the table below, based on the published data for 3-(2-Formylphenoxy)propanoic acid. nih.govresearchgate.net
| Parameter | Example Value (from an analog) |
| Chemical Formula | C₁₀H₁₀O₄ |
| Formula Weight | 194.18 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 15.269 Å, b = 7.167 Å, c = 17.136 Å |
| Volume | 1875.2 ų |
| Z (molecules per unit cell) | 8 |
| R-factor | 0.047 |
Data from the analogous compound 3-(2-Formylphenoxy)propanoic acid and is for illustrative purposes. nih.govresearchgate.net
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks, Catemer Formation)
The crystal structure and supramolecular assembly of carboxylic acids are predominantly governed by strong intermolecular hydrogen bonds. For simple monofunctional carboxylic acids, two primary hydrogen-bonding motifs are typically observed: the formation of a cyclic dimer or an infinite chain known as a catemer. stackexchange.compsu.edu In the common dimer motif, two carboxylic acid molecules form a centrosymmetric pair through two O-H···O=C hydrogen bonds. stackexchange.com In the catemer motif, each carboxylic acid molecule is hydrogen-bonded to two different neighboring molecules, creating an extended one-dimensional chain. stackexchange.comacs.org
While specific crystallographic data for this compound is not extensively available in the reviewed literature, analysis of its structural analogs provides significant insight into its probable solid-state behavior. A noteworthy example is 3-(2-formylphenoxy)propanoic acid, a positional isomer. In its crystal structure, the carboxyl group does not form the expected dimer but instead establishes a catemer motif, with hydrogen bonds propagating along the nih.gov direction. researchgate.netresearchgate.net This preference is significant as it suggests that the combination of the formylphenoxy group and the propanoic acid moiety may favor chain formation over discrete dimers.
Furthermore, studies on the chiral analog 2-phenoxypropionic acid reveal that the hydrogen-bonding motif can be dependent on the stereochemistry. The pure enantiomer adopts a catemer motif, whereas the racemic mixture crystallizes with the more common hydrogen-bonded cyclic dimers. psu.eduweebly.com In this case, the conformation of the molecule is linked to the hydrogen-bond pattern; an antiplanar conformation of the carboxylic acid group relative to the ether group is associated with the catemer motif. psu.eduweebly.com This highlights that for chiral compounds like this compound, different solid-state arrangements may be accessible for the enantiomerically pure substance versus the racemate.
The interplay of the carboxylic acid group, the chloro and formyl substituents on the phenyl ring, and the chiral center likely results in a complex three-dimensional network stabilized by a combination of strong O-H···O hydrogen bonds and weaker C-H···O interactions. researchgate.netpearson.comquora.com
Table 1: Hydrogen Bonding Motifs in Analogs of this compound
| Compound Name | Stereochemistry | Primary H-Bonding Motif | Conformation |
| 3-(2-Formylphenoxy)propanoic acid | Achiral | Catemer researchgate.netresearchgate.net | syn |
| 2-Phenoxypropionic acid | Enantiomer | Catemer psu.eduweebly.com | antiplanar |
| 2-Phenoxypropionic acid | Racemate | Dimer psu.edu | synplanar |
| (R)-(+)-2-(4-Chlorophenoxy)propionic acid | Enantiomer | Catemer weebly.com | antiplanar |
Chiroptical Properties and Stereochemical Characterization
The presence of a stereocenter at the second carbon (C2) of the propanoic acid moiety renders this compound a chiral molecule. khanacademy.org Consequently, it can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-(2-chloro-4-formylphenoxy)propanoic acid and (S)-2-(2-chloro-4-formylphenoxy)propanoic acid. These enantiomers are expected to exhibit identical physical properties in an achiral environment, but they interact differently with plane-polarized light, a phenomenon known as optical activity. rsc.org
Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. The direction and magnitude of this rotation are characteristic properties used for characterization. A solution containing an equal amount of both enantiomers, known as a racemic mixture, is optically inactive as the rotations of the individual enantiomers cancel each other out. rsc.org
The primary methods for investigating the stereochemistry of chiral molecules like this compound are chiroptical techniques, including optical rotatory dispersion (ORD) and circular dichroism (CD).
Optical Rotatory Dispersion (ORD): This technique measures the change in optical rotation as a function of the wavelength of light. The resulting spectrum, known as an ORD curve, can be used to determine the absolute configuration of a molecule by comparing it to known compounds.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org A CD spectrum shows positive or negative peaks, referred to as Cotton effects, which are associated with specific electronic transitions within the molecule's chromophores. For this compound, the substituted phenyl ring and the carbonyl group of the carboxylic acid are the main chromophores that would give rise to measurable CD signals. The sign and intensity of the Cotton effects are highly sensitive to the stereochemical environment and can be used to assign the absolute configuration of the chiral center. rsc.org
Table 2: Chiroptical Properties and Stereochemical Characterization Methods
| Property / Technique | Description | Application for this compound |
| Chirality | The molecule possesses a stereocenter at C2, leading to (R) and (S) enantiomers. khanacademy.org | Each enantiomer will have distinct interactions with other chiral entities and polarized light. |
| Optical Activity | The ability of a chiral molecule to rotate the plane of polarized light. rsc.org | Enantiomers will rotate light in equal and opposite directions. A racemic mixture will be optically inactive. |
| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with the wavelength of light. | Provides information on the absolute configuration by analyzing the shape and sign of the ORD curve. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. rsc.org | The sign of the Cotton effects associated with the aromatic and carboxyl chromophores can be correlated to the absolute configuration (R or S). |
Table 3: List of Mentioned Chemical Compounds
| Common Name | IUPAC Name |
| This compound | This compound |
| 3-(2-Formylphenoxy)propanoic acid | 3-(2-Formylphenoxy)propanoic acid |
| 2-Phenoxypropionic acid | 2-Phenoxypropanoic acid |
| (R)-(+)-2-(4-Chlorophenoxy)propionic acid | (2R)-2-(4-Chlorophenoxy)propanoic acid |
Biological Activities and Molecular Mechanisms of Action of 2 2 Chloro 4 Formylphenoxy Propanoic Acid
Antimicrobial Activity and Antibacterial Effects
There is no available scientific literature detailing the antimicrobial or antibacterial effects of 2-(2-Chloro-4-formylphenoxy)propanoic acid.
Spectrum of Activity Against Bacterial Strains (e.g., Gram-positive)
No studies have been identified that investigate the spectrum of activity of this compound against any bacterial strains, including Gram-positive bacteria.
Mechanism of Microbial Growth Inhibition (e.g., pH Reduction, Glucose Metabolism Inhibition)
Without experimental data, any proposed mechanism of microbial growth inhibition for this compound would be purely speculative. Research on other organic acids has pointed to mechanisms such as intracellular pH reduction and interference with metabolic pathways, but these have not been demonstrated for this specific compound.
Antifungal Properties and Proposed Mechanisms
There is no published research on the antifungal properties of this compound, and therefore, no proposed mechanisms of action can be reported.
Anticancer Potential and Cytotoxic Mechanisms
Currently, there is a lack of scientific studies investigating the anticancer potential or cytotoxic mechanisms of this compound.
Induction of Apoptosis in Cancer Cell Lines
No research has been published demonstrating that this compound can induce apoptosis in any cancer cell lines.
Cell Cycle Arrest Mechanisms
There are no available studies that have examined the effect of this compound on the cell cycle of cancer cells, and thus, no mechanisms of cell cycle arrest can be described.
Differentiation Induction
There is no available research to detail the effects of this compound on the induction of cellular differentiation.
Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Anticancer Effects
No studies were found that investigate the interaction of this compound with PPARs or its potential anticancer effects.
Hypolipidemic Activity and Lipid Metabolism Regulation
Specific data on the hypolipidemic activity of this compound is not present in the available scientific literature.
Impact on Cholesterol and Triacylglycerol Levels
There are no research findings detailing the impact of this specific compound on cholesterol and triacylglycerol levels.
Regulation of High-Density Lipoproteins (HDL)
Information regarding the effect of this compound on the regulation of HDL is not available.
Hypoglycemic Activity and Glucose Homeostasis
The hypoglycemic activity and its role in glucose homeostasis for this compound have not been documented in published research.
Glucose Uptake Enhancement
There is no evidence from scientific studies to suggest that this compound enhances glucose uptake.
Antioxidant Activity and Free Radical Scavenging
Phenoxypropanoic acid derivatives have been investigated for a range of biological activities, including antioxidant and free radical scavenging properties. arabjchem.org Free radicals and other reactive oxygen species (ROS) are generated during normal metabolic processes, but their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of various diseases. Antioxidants can neutralize these harmful species, mitigating cellular damage.
The antioxidant potential of compounds like this compound is often attributed to the ability of the phenoxy group to donate a hydrogen atom or an electron to stabilize free radicals. mdpi.com The presence of substituents on the aromatic ring can modulate this activity. The process of free radical scavenging involves the antioxidant molecule reacting with a stable free radical, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, leading to its reduction and a corresponding color change that can be measured spectrophotometrically. nih.govnih.gov Another common assay involves the ABTS (2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation. researchgate.net While direct experimental data on the antioxidant activity of this compound is limited in the available literature, the general properties of related phenolic compounds suggest a potential for such activity.
Table 1: Potential Mechanisms of Antioxidant Action for Phenolic Compounds
| Mechanism | Description |
|---|---|
| Hydrogen Atom Transfer (HAT) | The phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. |
| Single Electron Transfer (SET) | The antioxidant donates an electron to the free radical, forming a more stable species. |
| Chelation of Metal Ions | Some antioxidants can bind to transition metal ions like iron and copper, preventing them from catalyzing the formation of ROS. |
Structure-Activity Relationship (SAR) Studies
The biological effects of this compound are intrinsically linked to its molecular architecture. Structure-activity relationship (SAR) studies explore how variations in a compound's chemical structure affect its biological potency and efficacy. arabjchem.orgnih.govnih.gov
Influence of Substituents on Biological Potency
The nature and position of substituents on the phenyl ring of phenoxy acid derivatives play a critical role in determining their biological activity. In this compound, the key substituents are the chloro group at the ortho- (position 2) and the formyl group at the para- (position 4) positions.
Chloro Group (Cl): The presence of a halogen atom like chlorine, an electron-withdrawing group, can significantly influence the electronic properties and lipophilicity of the molecule. This can enhance its ability to cross biological membranes and interact with target receptors or enzymes. nih.gov Studies on related compounds have shown that halogenation can enhance biological potency, including anti-inflammatory and antimicrobial activities. arabjchem.org
Formyl Group (CHO): The formyl group is also strongly electron-withdrawing. Its presence at the para-position can impact the electronic density of the aromatic ring, potentially influencing binding affinity to biological targets. nih.gov In some series of compounds, the introduction of electron-withdrawing substituents has been shown to improve antibacterial activity. arabjchem.org
The combination and positioning of these substituents create a unique electronic and steric profile that dictates the compound's specific biological interactions.
Stereochemical Influence on Pharmacological Efficacy
A crucial structural feature of this compound is the presence of a chiral center at the C2 position of the propanoic acid moiety. This results in the existence of two stereoisomers, or enantiomers: (R)-2-(2-chloro-4-formylphenoxy)propanoic acid and (S)-2-(2-chloro-4-formylphenoxy)propanoic acid.
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the two enantiomers of a chiral drug. biomedgrid.com This stereoselectivity can lead to significant differences in the pharmacodynamics and pharmacokinetics of the individual isomers. ntu.edu.sg For many 2-phenoxypropionic acids, one enantiomer is often found to be significantly more potent or responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.govntu.edu.sg For instance, in other phenylpropanoic acid ligands, a clear relationship between stereochemistry and transactivation activity has been observed. nih.gov Although specific data for the individual enantiomers of this compound are not detailed, it is a well-established principle that their pharmacological efficacy would likely differ. nih.gov
Comparative Analysis with Structurally Related Phenoxy Acids
To further understand the SAR of this compound, it is useful to compare it with structurally similar molecules.
2-(2-Chloro-4-fluorophenoxy)propanoic acid: This analog differs by the substitution of the para-formyl group with a fluorine atom. Fluorine is also a strongly electron-withdrawing halogen but is much smaller than the formyl group. This change in size and electronic character can lead to different biological activities. The presence of chloro and fluoro groups has been noted to enhance a compound's reactivity and binding affinity to biological targets, such as cyclooxygenase (COX) enzymes. The smaller size of fluorine compared to the formyl group could alter the molecule's fit within a receptor's binding site, potentially increasing or decreasing its potency.
2-(2-Bromo-4-formylphenoxy)propanoic acid: In this analog, the ortho-chloro group is replaced by a bromo group. Bromine and chlorine are both halogens, but bromine is larger, less electronegative, and more lipophilic. Such a substitution can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target sites. In some studies of propionic acid derivatives, the presence of a bromo substituent was found to improve antibacterial activity against specific strains. arabjchem.org This suggests that replacing chlorine with bromine could modulate the biological activity profile of the parent compound.
Table 2: Structural Comparison of Phenoxypropanoic Acids
| Compound | Substituent at C2 | Substituent at C4 | Key Differences from Target Compound |
|---|---|---|---|
| This compound | -Cl | -CHO | (Reference Compound) |
| 2-(2-Chloro-4-fluorophenoxy)propanoic acid | -Cl | -F | Replacement of formyl group with a smaller, more electronegative fluorine atom. |
| 2-(2-Bromo-4-formylphenoxy)propanoic acid | -Br | -CHO | Replacement of chlorine with a larger, more lipophilic bromine atom. arabjchem.org |
This comparative analysis underscores the principle that even minor structural modifications to the phenoxypropanoic acid scaffold can lead to significant changes in biological and pharmacological properties.
Computational Chemistry and Molecular Modeling of 2 2 Chloro 4 Formylphenoxy Propanoic Acid
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 2-(2-Chloro-4-formylphenoxy)propanoic acid, DFT calculations using a basis set like B3LYP/6-311G+(d,p) would be employed to optimize the molecular geometry to its lowest energy state. nih.gov
From this optimized structure, a variety of electronic descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller gap suggests higher reactivity. Other properties, such as the molecular electrostatic potential (MEP) map, can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound This table presents theoretical data illustrative of a typical quantum chemical calculation output.
| Parameter | Predicted Value | Unit | Significance |
| HOMO Energy | -6.8 eV | electron Volts | Electron-donating capacity |
| LUMO Energy | -2.1 eV | electron Volts | Electron-accepting capacity |
| HOMO-LUMO Gap | 4.7 eV | electron Volts | Chemical reactivity & stability |
| Dipole Moment | 3.5 D | Debye | Molecular polarity |
| Total Energy | -1250 Ha | Hartrees | Thermodynamic stability |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking simulations would be performed against various protein targets to predict its binding mode and affinity. Propanoic acid derivatives are known to interact with enzymes like cyclooxygenases (COX). nih.gov
The process involves preparing the 3D structure of the ligand and the protein, which is often obtained from a repository like the Protein Data Bank. A docking algorithm then samples a large number of possible conformations of the ligand within the protein's active site, scoring each based on a force field that estimates binding energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the carboxylic acid group of the compound is a potent hydrogen bond donor and acceptor, likely interacting with polar residues in an active site. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with Cyclooxygenase-2 (COX-2) This table is a hypothetical representation of potential docking results.
| Parameter | Result | Details |
| Target Protein | Cyclooxygenase-2 (COX-2) | An enzyme involved in inflammation |
| Docking Score | -8.2 kcal/mol | Predicts strong binding affinity |
| Interacting Residues | Arg120, Tyr355, Ser530 | Key amino acids in the active site |
| Key Interactions | Hydrogen bond (propanoic acid with Arg120, Ser530), Pi-Alkyl (chloro-phenyl ring with Tyr355) | Specific non-covalent bonds stabilizing the complex |
Molecular Dynamics Simulations for Conformational Flexibility
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-protein complex over time. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of interactions. chemrxiv.org
Table 3: Representative Molecular Dynamics Simulation Metrics This table shows example data derived from an MD simulation analysis.
| Metric | Value | Interpretation |
| RMSD of Complex | 1.8 Å | Indicates the system reached a stable equilibrium during the simulation. |
| RMSF of Ligand | 0.5 Å | Shows the ligand remains stably bound in the active site with minimal fluctuation. |
| Average H-Bonds | 2.5 | Represents the average number of stable hydrogen bonds between the ligand and protein over time. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The main objective of QSAR is to develop a mathematical equation that can predict the activity of new, untested compounds. nih.govjocpr.com For a class of compounds including this compound, a QSAR model could be developed to predict properties like anti-inflammatory or herbicidal activity.
The process involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a training set of molecules with known activities. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model. The predictive power of the model is assessed through internal and external validation techniques. nih.gov A successful QSAR model could guide the design of more potent analogs of this compound by identifying which molecular features are most important for its biological effect.
Table 4: Example of a QSAR Model for Predicting Biological Activity This table outlines the components of a hypothetical QSAR model.
| QSAR Model Component | Example | Description |
| Dependent Variable | pIC50 (logarithmic activity) | The biological activity being predicted. |
| Molecular Descriptors | LogP, Molar Refractivity, HOMO Energy | Calculated properties representing lipophilicity, size, and electronic character. |
| Model Equation | pIC50 = 0.6LogP + 0.2MR - 0.1*HOMO + 2.5 | A mathematical equation relating descriptors to activity. |
| Statistical Quality | r² = 0.85, q² = 0.75 | Measures of the model's goodness-of-fit and predictive power. |
Prediction of Molecular Interactions and Binding Affinities
Predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. arxiv.org While docking scores provide a rapid estimate, more accurate methods like free energy calculations are often employed. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to provide a more quantitative estimate of the binding free energy.
Table 5: Illustrative Binding Free Energy Calculation for Ligand-Protein Complex This table shows a hypothetical breakdown of binding energy components from an MM/PBSA calculation.
| Energy Component | Predicted Value (kcal/mol) | Contribution |
| Van der Waals Energy | -45.5 | Favorable |
| Electrostatic Energy | -28.2 | Favorable |
| Polar Solvation Energy | +50.8 | Unfavorable |
| Non-Polar Solvation Energy | -4.1 | Favorable |
| Binding Free Energy (ΔG_bind) | -27.0 | Overall favorable binding |
Analytical Methodologies for 2 2 Chloro 4 Formylphenoxy Propanoic Acid and Its Metabolites
Chromatographic Separation Techniques
Chromatography is a fundamental tool for separating the parent compound from its metabolites and from complex sample matrices. The choice between liquid and gas chromatography depends on the analyte's properties and the analytical goals.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of polar, non-volatile, and/or thermally labile compounds like 2-(2-chloro-4-formylphenoxy)propanoic acid. researchgate.net Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase (such as C18) separates compounds based on their hydrophobicity.
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). cabidigitallibrary.orgpensoft.net Acidification of the mobile phase with agents like formic or acetic acid is a common practice to suppress the ionization of the carboxylic acid group, ensuring better retention and peak shape. sielc.comnih.gov Gradient elution, where the solvent composition is changed during the run, is often employed to effectively separate compounds with a range of polarities. cabidigitallibrary.orgcnrs.fr
Various detectors can be coupled with HPLC for the analysis of these compounds:
UV/Vis Detectors: Ultraviolet-Visible detectors are widely used, monitoring the absorbance of the analyte at a specific wavelength. researchgate.net For aromatic compounds, wavelengths around 210, 230, or 280 nm are often chosen. cnrs.fr
Diode Array Detector (DAD): A DAD provides spectral data for each peak, aiding in compound identification and peak purity assessment.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers the highest degree of sensitivity and selectivity, which is essential for complex samples and trace-level detection. researchgate.net
Table 1: Illustrative HPLC Parameters for Phenoxypropanoic Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 150x4 mm, 5 µm) | pensoft.net |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | pensoft.net |
| Elution | Isocratic or Gradient | cabidigitallibrary.orgresearchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min | cabidigitallibrary.orgpensoft.net |
| Detector | UV/VIS or Mass Spectrometry | pensoft.netresearchgate.net |
| Column Temperature | 25 - 30 °C | cabidigitallibrary.orgpensoft.net |
Gas Chromatography (GC) with Derivatization Strategies
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, the carboxylic acid group in this compound makes it non-volatile and thermally unstable, necessitating a derivatization step prior to GC analysis. nih.govnycu.edu.tw Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ether. nih.govresearchgate.net
Common derivatization strategies include:
Esterification: Reaction with reagents like dimethyl sulfate (B86663) or tetraalkylammonium salts to form methyl or butyl esters, respectively. researchgate.netnih.gov Microwave-assisted derivatization can significantly shorten the reaction time. nih.gov
Silylation: Using silylating agents such as trimethylsilyl (B98337) N,N-dimethyl carbamate (B1207046) to form thermally stable silyl derivatives. researchgate.net
After derivatization, the sample is analyzed by GC, often coupled with a mass spectrometer (GC-MS) for sensitive and selective detection. nih.govnih.gov The mass spectrometer can identify compounds based on their unique fragmentation patterns. acs.org
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is a key technology in the analysis of this compound, providing high sensitivity and structural information.
Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for detecting and identifying herbicide residues and their metabolites in various matrices, including cereals and water. researchgate.netnih.gov This technique offers exceptional selectivity and sensitivity, allowing for the detection of trace-level compounds. nih.govwaters.com
In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the parent compound or a metabolite) is selected, fragmented, and the resulting product ions are detected. This process, often performed in multiple reaction monitoring (MRM) mode, is highly specific and minimizes interferences from the sample matrix. ijpras.com This capability is crucial for identifying metabolites, which are often present at much lower concentrations than the parent compound. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is frequently used for extracting such compounds from complex samples like cereals before LC-MS/MS analysis. researchgate.netnih.gov
High-Resolution Mass Spectrometry for Accurate Mass Measurement
High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements. ijpras.commdpi.com This accuracy allows for the determination of the elemental formula of an unknown compound, which is a powerful tool for identifying novel metabolites without the need for reference standards. nih.gov HRMS is particularly valuable in non-targeted screening approaches to identify a broad range of potential transformation products in environmental or biological samples. nih.gov The combination of accurate mass data with fragmentation patterns from MS/MS experiments provides a high degree of confidence in structural elucidation. mdpi.com
Electrophoretic Methods for Separation and Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for ionic compounds like phenoxy acid herbicides. acs.org Separation in CE is based on the differential migration of charged analytes in an electric field. lumexinstruments.com
Key advantages of CE include high resolution, speed, and minimal sample consumption. nycu.edu.tw For phenoxy acids, detection is often performed using UV absorbance at wavelengths around 205 nm or 230 nm. acs.orglumexinstruments.com To enhance sensitivity, especially for trace analysis in environmental samples, pre-column derivatization with a fluorescent tag can be employed, allowing for detection by laser-induced fluorescence (LIF) at concentrations as low as the parts-per-billion (ppb) range. acs.orgacs.org The use of additives like cyclodextrins in the running buffer can also enable the separation of chiral enantiomers of these compounds. nycu.edu.twacs.org
Information regarding "this compound" is not available in the searched results.
Extensive searches for the environmental fate and ecotoxicological implications of the specific chemical compound This compound did not yield any relevant scientific data or research articles. The provided search results pertain to other, structurally related phenoxyalkanoic acid herbicides, such as Mecoprop ((+/-)-2-(4-chloro-2-methylphenoxy)propionic acid), MCPA ((4-chloro-2-methylphenoxy)acetic acid), and 2,4-D ((2,4-dichlorophenoxy)acetic acid).
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Environmental Fate and Ecotoxicological Implications of 2 2 Chloro 4 Formylphenoxy Propanoic Acid
Impact on Non-Target Organisms and Ecosystem Health
Effects on Aquatic Biota (e.g., Fish, Invertebrates)
No data is available on the toxicity of 2-(2-Chloro-4-formylphenoxy)propanoic acid to fish, aquatic invertebrates, or other aquatic organisms.
Toxicity to Terrestrial Organisms (e.g., Plants, Soil Microbes)
There is no available information on the effects of this compound on terrestrial plants or the composition and function of soil microbial communities.
Disruptions in Ecological Processes
Due to the lack of ecotoxicological data, it is not possible to determine if this compound has the potential to disrupt key ecological processes such as nutrient cycling, decomposition, or predator-prey relationships.
Advanced Research Applications and Future Directions for 2 2 Chloro 4 Formylphenoxy Propanoic Acid
Development of Novel Therapeutic Agents
The structural framework of 2-(2-chloro-4-formylphenoxy)propanoic acid, featuring a chloro-substituted phenyl ring, a propanoic acid moiety, and a reactive formyl group, presents a versatile scaffold for the design of novel therapeutic agents. The phenoxyacetic acid core, a close structural relative, has shown potent selective inhibition of COX-2, an enzyme implicated in inflammation and pain. This suggests that derivatives of this compound could be explored for their anti-inflammatory properties.
Furthermore, the broader class of arylpropionic acid derivatives is known for a wide range of biological activities, including antibacterial, anticonvulsant, and anticancer effects. The synthesis of novel derivatives by modifying the core structure of this compound could lead to the discovery of new therapeutic agents with enhanced efficacy and selectivity. For instance, the formyl group can be readily converted into other functional groups, allowing for the creation of a library of derivatives for biological screening. Research into the synthesis and biological evaluation of phenoxy acetic acid derivatives has demonstrated that modifications to the core structure can yield compounds with significant pharmacological potential.
A study on novel phenoxyalkanoic acid derivatives as agonists for free fatty acid receptor 4 (FFAR4) for treating type 2 diabetes mellitus highlights the potential of this class of compounds in metabolic diseases. This opens up another avenue for the exploration of this compound derivatives as potential treatments for metabolic disorders. The key molecular determinants for the interaction of phenoxypropanoic acid analogues with biological targets include the carboxylic group, the chlorophenoxy moiety, the chiral center, and the potential for additional hydrophobic interactions.
Below is a table summarizing the potential therapeutic applications of derivatives of this compound based on the activities of related compounds.
| Therapeutic Area | Potential Mechanism of Action | Basis for Exploration |
| Anti-inflammatory | COX-2 Inhibition | The phenoxyacetic acid core is a known selective COX-2 inhibitor. |
| Anticancer | Selective inhibition of cancer cell proliferation | Newly synthesized propionic acid methyl ester derivatives have shown selective inhibition of colon cancer cells. |
| Antibacterial | Disruption of bacterial cellular processes | Phenoxy acids and their derivatives have demonstrated antibacterial activity. |
| Antifungal | Inhibition of fungal growth | Certain phenoxyacetyl amino acids and peptide derivatives exhibit potent antifungal activity. |
| Antidiabetic | FFAR4 Agonism | Novel phenoxyalkanoic acid derivatives have been identified as FFAR4 agonists. |
Exploration in Agrochemical Innovation
The class of aryloxyphenoxypropionate (APP) herbicides is a cornerstone of modern agriculture for the selective control of grass weeds. These herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses. The structural features of this compound make it a promising candidate for the development of new and effective herbicides.
The core structure of this compound can be chemically modified to create novel APP herbicides with potentially improved properties, such as enhanced efficacy, broader weed spectrum, or a different selectivity profile. The formyl group, in particular, offers a reactive site for the synthesis of a diverse range of derivatives. The development of new herbicides is crucial to manage the evolution of herbicide resistance in weeds.
The herbicidal activity of phenoxypropanoic acids is stereospecific, with the (R)-enantiomer typically being the more active form. Therefore, the stereoselective synthesis of this compound and its derivatives is a key area of research for maximizing herbicidal potency. The synthesis of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid is a known process and can be adapted for the production of the active enantiomer of new herbicides.
The following table outlines the key aspects of exploring this compound in agrochemical innovation.
| Area of Innovation | Research Focus | Potential Benefits |
| Novel Herbicide Development | Synthesis and screening of derivatives for herbicidal activity against various weed species. | Discovery of more potent and selective herbicides to combat weed resistance. |
| Mechanism of Action Studies | Investigation of the inhibitory effects of new derivatives on ACCase from different plant species. | Understanding the molecular basis of herbicide action and resistance. |
| Stereoselective Synthesis | Development of efficient methods for the synthesis of the herbicidally active (R)-enantiomer. | Increased efficacy and reduced environmental load of the herbicide. |
| Formulation Technology | Development of advanced formulations to improve the uptake and translocation of the active ingredient in plants. | Enhanced performance and reliability of the herbicide under field conditions. |
Utilization as a Biochemical Probe in Systems Biology
Systems biology aims to understand the complex interactions within biological systems. Small molecules with specific biological activities can serve as powerful tools, or biochemical probes, to perturb and study these systems. Given the known interactions of phenoxypropanoic acids with enzymes like ACCase, this compound and its derivatives have the potential to be utilized as biochemical probes.
By designing derivatives with specific properties, such as fluorescent tags or photoaffinity labels, researchers can visualize and identify the molecular targets of these compounds within a cell or organism. This can help to elucidate the mechanism of action of herbicides and therapeutic agents at a systems level. For example, a fluorescently labeled derivative could be used to track the distribution of the compound within a plant and identify its precise location of action.
Furthermore, by observing the downstream effects of treating a biological system with this compound, researchers can gain insights into the metabolic pathways and signaling networks that are affected. This information can be used to build computational models of biological systems and to identify new potential drug or herbicide targets. The study of intermolecular interactions between phenoxypropanoic acid and other molecules, as demonstrated by liquid chromatography studies, can provide valuable data for understanding these complex biological processes.
Challenges and Opportunities in Translational Research
Translational research is the process of applying discoveries from basic science to the development of new therapies and other practical applications. While this compound holds promise in both therapeutic and agrochemical development, there are several challenges to its translation from the laboratory to the real world.
One of the primary challenges is the need for extensive preclinical and clinical testing to ensure the safety and efficacy of any new therapeutic agent. This includes detailed studies on its metabolism, pharmacokinetics, and potential toxicity. Similarly, for agrochemical applications, rigorous environmental impact assessments are required to evaluate the compound's persistence in the soil and water, and its effects on non-target organisms.
Despite these challenges, there are also significant opportunities. The growing need for new drugs to treat diseases with unmet medical needs and the constant
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
